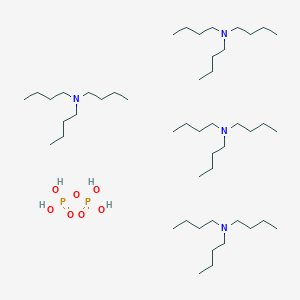
ZnCl2-TMEDA
Übersicht
Beschreibung
ZnCl2-TMEDA is a useful research compound. Its molecular formula is C6H16Cl2N2Zn and its molecular weight is 252.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Metalation : ZnCl2-TMEDA is used in the deprotonation of pyrazine, pyridazine, pyrimidine, and quinoxaline, facilitating their use in organic synthesis (Seggio et al., 2007).
Synthesis of Novel Zinc Complexes : This compound assists in synthesizing zinc complexes with applications in materials science, as demonstrated in the synthesis and characterization of zinc “ate complexes” (Wyrwa and Fröhlich, 1996).
Study of Basic Mixtures in Chemistry : this compound plays a role in the formation of basic mixtures, crucial for understanding chemical reactivity and interactions (García‐Álvarez et al., 2011).
Chemical Reactivity and Spectroscopic Studies : It is used in the study of chemical reactivity and spectroscopic properties of metal complexes, which has implications in areas like biological systems and material science (Bensiradj et al., 2020).
Biological Research Applications : Research shows the potential impact of ZnCl2 on the binding of hormones to nuclear receptors, highlighting its relevance in biochemical and pharmacological studies (Surks et al., 1989).
Development of Charge-Transfer Complexes : this compound is used in the synthesis of molecular charge-transfer complexes, which have applications ranging from material science to biological activities (Adam et al., 2012).
Synthesis of Functionalized Compounds : It aids in synthesizing functionalized benzyl zinc, cadmium, and manganese compounds, with potential applications in polymerization and materials science (Jia et al., 2012).
Electrochemical Sensing Applications : this compound is involved in creating electrochemical sensing platforms for the detection of various biochemicals, illustrating its utility in sensor technology and diagnostics (Zhang et al., 2018).
Catalysis and Cross-Coupling Reactions : This compound is significant in catalysis, especially in facilitating cross-coupling reactions in organic chemistry, demonstrating its importance in synthetic methodologies (Hedidi et al., 2016).
Material Science and Nanotechnology : this compound is used in the synthesis of nanoclusters and nanomaterials, indicating its role in advancing nanotechnology and material science (Leung et al., 1999).
Immunological Studies : Research also indicates its potential impact on human lymphocyte responses, suggesting its relevance in immunology and cellular biology (Malavé et al., 1990).
Eigenschaften
IUPAC Name |
dichlorozinc;N,N,N',N'-tetramethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH.Zn/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHCCWCYFYMBQX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C.Cl[Zn]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![S-[(2-Guanidino-4-thiazolyl)methyl]isothiourea hydrochloride](/img/structure/B8016432.png)



![2-(Dicyclohexylphosphino)-N,N-dimethyl[1,1-biphenyl]-4-amine](/img/structure/B8016460.png)
